molecular formula C23H23NO3 B4684245 4-(2-BUTOXYPHENYL)-7-HYDROXY-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE

4-(2-BUTOXYPHENYL)-7-HYDROXY-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE

Cat. No.: B4684245
M. Wt: 361.4 g/mol
InChI Key: ZVIFSBLFDAPJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Butoxyphenyl)-7-hydroxy-1H,2H,3H,4H-benzo[h]quinolin-2-one is a complex organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-butoxyphenyl)-7-hydroxy-1H,2H,3H,4H-benzo[h]quinolin-2-one typically involves multi-step organic reactions. One common method is the Skraup synthesis, which is a classical method for synthesizing quinoline derivatives. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction proceeds through the formation of acrolein, which undergoes cyclization and dehydration to form the quinoline core.

Another method involves the Friedländer synthesis, where aniline reacts with a β-ketoester to form a Schiff base, which then cyclizes to form the quinoline derivative . This method is often used for synthesizing quinoline derivatives with various substituents.

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

4-(2-Butoxyphenyl)-7-hydroxy-1H,2H,3H,4H-benzo[h]quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The butoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinone derivatives, while reduction of the quinoline core can produce tetrahydroquinoline derivatives .

Scientific Research Applications

4-(2-Butoxyphenyl)-7-hydroxy-1H,2H,3H,4H-benzo[h]quinolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(2-butoxyphenyl)-7-hydroxy-1H,2H,3H,4H-benzo[h]quinolin-2-one involves its interaction with various molecular targets and pathways. The hydroxy group and quinoline core can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes or bind to receptors, altering cellular signaling pathways and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinolone: A class of antibiotics with a similar core structure but different substituents.

Uniqueness

4-(2-Butoxyphenyl)-7-hydroxy-1H,2H,3H,4H-benzo[h]quinolin-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The butoxyphenyl and hydroxy groups enhance its solubility, reactivity, and potential biological activities compared to simpler quinoline derivatives .

Properties

IUPAC Name

4-(2-butoxyphenyl)-7-hydroxy-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-2-3-13-27-21-10-5-4-7-16(21)19-14-22(26)24-23-17-8-6-9-20(25)15(17)11-12-18(19)23/h4-12,19,25H,2-3,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIFSBLFDAPJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2CC(=O)NC3=C2C=CC4=C3C=CC=C4O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(2-BUTOXYPHENYL)-7-HYDROXY-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Reactant of Route 2
Reactant of Route 2
4-(2-BUTOXYPHENYL)-7-HYDROXY-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Reactant of Route 3
4-(2-BUTOXYPHENYL)-7-HYDROXY-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Reactant of Route 4
4-(2-BUTOXYPHENYL)-7-HYDROXY-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Reactant of Route 5
4-(2-BUTOXYPHENYL)-7-HYDROXY-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE
Reactant of Route 6
Reactant of Route 6
4-(2-BUTOXYPHENYL)-7-HYDROXY-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.